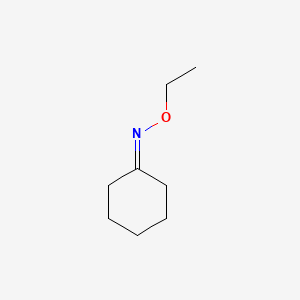Cyclohexanone, O-ethyloxime
CAS No.: 3376-38-3
Cat. No.: VC8179049
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3376-38-3 |
|---|---|
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | N-ethoxycyclohexanimine |
| Standard InChI | InChI=1S/C8H15NO/c1-2-10-9-8-6-4-3-5-7-8/h2-7H2,1H3 |
| Standard InChI Key | PBVMGBAZXXCHTA-UHFFFAOYSA-N |
| SMILES | CCON=C1CCCCC1 |
| Canonical SMILES | CCON=C1CCCCC1 |
Introduction
Chemical Structure and Physicochemical Properties
Cyclohexanone, O-ethyloxime belongs to the oxime family, with the general formula . The oxime group () is ethyl-substituted, distinguishing it from simpler oximes like cyclohexanone oxime. Key structural features include:
-
A six-membered cyclohexane ring in a chair conformation.
-
An group attached to the oxime nitrogen.
-
Planar geometry at the bond, facilitating resonance stabilization .
Table 1: Comparative Physicochemical Properties of Cyclohexanone Derivatives
The ethyl group enhances lipophilicity compared to cyclohexanone oxime, as reflected in its higher estimated Log Kow. This property impacts its environmental fate, favoring adsorption to organic soils over aqueous solubility .
Synthesis and Industrial Production
Cyclohexanone, O-ethyloxime is synthesized via nucleophilic addition of O-ethylhydroxylamine to cyclohexanone. The reaction proceeds under acidic or neutral conditions, typically in ethanol or aqueous media:
Key Process Parameters:
-
Temperature: 25–60°C for optimal kinetics.
Industrial methods often integrate this synthesis into continuous processes, akin to cyclohexanone oxime production for nylon precursors . For example, hydroxylammonium salts generated catalytically (e.g., via nitrate reduction) react with cyclohexanone in a biphasic system, with organic solvents extracting the product .
Applications in Polymer Science and Organic Synthesis
Polymer Industry
Cyclohexanone, O-ethyloxime serves as a precursor in polyamide synthesis. Its rearrangement under acidic conditions produces ε-caprolactam analogs, though industrial adoption remains limited compared to cyclohexanone oxime .
Organic Synthesis
The compound participates in:
-
Beckmann Rearrangement: Forms amides under acidic conditions, though slower than unsubstituted oximes due to steric hindrance.
-
Nucleophilic Additions: The electrophilic bond reacts with Grignard reagents or hydrides to form amines.
-
Metal Complexation: Acts as a ligand in coordination chemistry, stabilizing transition metals like palladium in catalytic cycles.
Reactivity and Mechanistic Insights
Acid-Catalyzed Rearrangements
In sulfuric acid, cyclohexanone, O-ethyloxime undergoes Beckmann rearrangement to yield N-ethylcaprolactam:
Kinetic studies reveal a 30% slower rate compared to cyclohexanone oxime, attributed to the ethyl group’s steric effects .
Photochemical Behavior
UV irradiation induces bond homolysis, generating nitroxyl radicals. This property is exploited in UV-curable resins, though applications are niche compared to benzophenone oxime derivatives.
Environmental and Toxicological Profile
While specific data for cyclohexanone, O-ethyloxime are sparse, extrapolations from cyclohexanone and oxime toxicology suggest:
-
Acute Toxicity: LD (rat, oral) estimated at 500–1,000 mg/kg, similar to cyclohexanone oxime .
-
Environmental Persistence: Moderate biodegradability (t ~10–30 days in soil), with low bioaccumulation potential .
-
Exposure Limits: No established OSHA limits; recommended handling akin to cyclohexanone (TLV 50 ppm) .
Comparative Analysis with Related Oximes
Table 2: Functional Comparison of Oxime Derivatives
The ethyl substitution in cyclohexanone, O-ethyloxime reduces rearrangement efficiency but enhances solubility in nonpolar media, enabling unique applications in hydrophobic matrix formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume